4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1588441-05-7
VCID: VC2722688
InChI: InChI=1S/C8H11N3O3.ClH/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;/h3-4H,1-2,5,9H2,(H,10,12);1H
SMILES: C1=CC(=O)N(C1=O)CCCC(=O)NN.Cl
Molecular Formula: C8H12ClN3O3
Molecular Weight: 233.65 g/mol

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride

CAS No.: 1588441-05-7

Cat. No.: VC2722688

Molecular Formula: C8H12ClN3O3

Molecular Weight: 233.65 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride - 1588441-05-7

Specification

CAS No. 1588441-05-7
Molecular Formula C8H12ClN3O3
Molecular Weight 233.65 g/mol
IUPAC Name 4-(2,5-dioxopyrrol-1-yl)butanehydrazide;hydrochloride
Standard InChI InChI=1S/C8H11N3O3.ClH/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;/h3-4H,1-2,5,9H2,(H,10,12);1H
Standard InChI Key GFZJTCCUUNLIGG-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCCC(=O)NN.Cl
Canonical SMILES C1=CC(=O)N(C1=O)CCCC(=O)NN.Cl

Introduction

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride is a chemical compound that belongs to the class of hydrazides, which are derivatives of carboxylic acids. This compound is particularly interesting due to its structural features, which include a pyrrol-1-yl ring system attached to a butanehydrazide moiety. Despite the lack of extensive literature specifically on this compound, understanding its properties and potential applications requires a detailed analysis of similar compounds and the general chemistry of hydrazides.

Synthesis and Preparation

The synthesis of hydrazides typically involves the reaction of a carboxylic acid or its derivative with hydrazine. For 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride, the synthesis might involve a similar approach, starting with a suitable carboxylic acid derivative and hydrazine, followed by hydrochloride salt formation.

Safety and Handling

Handling hydrazides requires caution due to their potential irritant properties. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator